molecular formula C22H29NO3 B1205158 1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- CAS No. 85414-48-8

1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl-

Cat. No.: B1205158
CAS No.: 85414-48-8
M. Wt: 355.5 g/mol
InChI Key: SNYMBSCABNKCAA-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are often used in scientific research to study their effects on the central nervous system. The compound is characterized by its complex structure, which includes a propanone backbone with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures that the compound is produced efficiently and consistently. Safety measures are also crucial in industrial production to handle the potentially hazardous chemicals involved.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- involves its interaction with various molecular targets in the body. It primarily affects the central nervous system by modulating the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to specific receptors and transporters, altering their function and leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- can be compared with other substituted cathinones, such as:

    Methcathinone: Known for its potent stimulant effects.

    Mephedrone: Popular for its euphoric and empathogenic properties.

    Bupropion: Used as an antidepressant and smoking cessation aid.

The uniqueness of 1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl- lies in its specific structural features and the resulting pharmacological profile, which may offer distinct advantages in certain research and therapeutic applications.

Properties

IUPAC Name

1-[2-[3-(butylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-2-3-15-23-16-19(24)17-26-22-12-8-7-11-20(22)21(25)14-13-18-9-5-4-6-10-18/h4-12,19,23-24H,2-3,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYMBSCABNKCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276354, DTXSID001005926
Record name 1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-[3-(Butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85414-48-8, 91774-24-2
Record name Butafenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085414488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(2-(3-(butylamino)-2-hydroxypropoxy)phenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-[3-(Butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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